N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide is a heterocyclic compound that features a unique combination of oxazolo[5,4-b]pyridine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide typically involves the cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide to form the oxazolo[5,4-b]pyridine core . This intermediate can then be further functionalized to introduce the thiophene-2-carboxamide group. The reaction conditions often involve the use of polyphosphoric acid or phosphorus oxychloride as cyclization agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different oxidation states of the sulfur atom.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and cyclic amides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial, antitumor, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of organic electronic materials due to its heterocyclic structure.
Biological Studies: It can serve as a probe in biological studies to understand the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazolo[5,4-b]pyridine core can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-b]pyridine Derivatives: These compounds share the oxazolo[5,4-b]pyridine core and exhibit similar biological activities.
Thiophene Derivatives: Compounds with thiophene rings are known for their electronic properties and are used in materials science.
Uniqueness
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide is unique due to the combination of the oxazolo[5,4-b]pyridine and thiophene moieties, which imparts both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications.
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For instance, a new method for obtaining carboxylic derivatives of oxazolo[5,4-b]pyridine has been reported, which may include this compound as a derivative .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various thiazolopyridine derivatives, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, it showed potent activity against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) as low as 0.21 µM .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Micrococcus luteus | Moderate |
Candida species | Moderate |
Cytotoxicity
In addition to its antimicrobial properties, the compound has been evaluated for cytotoxicity using MTT assays on human keratinocyte (HaCat) and Balb/c 3T3 cell lines. The results indicated that while some derivatives exhibited moderate cytotoxic effects, this compound maintained a favorable safety profile .
Molecular docking studies have elucidated the binding interactions of this compound with key bacterial enzymes such as MurD and DNA gyrase. The compound demonstrated strong binding energies and formed critical hydrogen bonds with amino acids in the active sites of these enzymes, which are essential for bacterial cell wall synthesis and DNA replication .
Table 2: Binding Interactions with Target Proteins
Protein Target | Key Interactions | Binding Energy (kcal/mol) |
---|---|---|
MurD | Hydrogen bonds with SER1084 | -9.3 |
DNA gyrase | Hydrogen bonds with ASP437 | -8.7 |
Case Studies
Several case studies have highlighted the efficacy of this compound in treating infections caused by resistant bacterial strains. For example, one study reported successful outcomes in vitro against clinical isolates of Citrobacter freundii and Achromobacter xylosoxidans, suggesting its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-13(20-16(22)15-8-5-9-24-15)10-14-18(19-11)23-17(21-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYJDWDFCHHPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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